[4-(Difluoromethoxy)phenyl](phenyl)methanamine

Catalog No.
S3576178
CAS No.
852934-05-5
M.F
C14H13F2NO
M. Wt
249.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Difluoromethoxy)phenyl](phenyl)methanamine

CAS Number

852934-05-5

Product Name

[4-(Difluoromethoxy)phenyl](phenyl)methanamine

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanamine

Molecular Formula

C14H13F2NO

Molecular Weight

249.26 g/mol

InChI

InChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2

InChI Key

SNPZHPCBEJLTAZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N

4-(Difluoromethoxy)phenylmethanamine, with the chemical formula C14_{14}H13_{13}F2_2NO, is a compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methanamine moiety. This compound has garnered attention due to its unique structural features that may influence its chemical reactivity and biological activity. The molecular weight of this compound is approximately 249.26 g/mol, and it exists in various forms, including hydrochloride salts .

  • Due to the lack of specific research, it's impossible to determine the exact hazards associated with this compound. However, as a general guideline for aromatic amines:
    • They may exhibit moderate toxicity upon ingestion, inhalation, or skin contact [].
    • The presence of fluorine atoms might introduce additional hazards, requiring proper handling procedures to avoid inhalation or skin contact.
  • Medicinal Chemistry: The presence of the amine group suggests this molecule could be a scaffold for drug discovery. By modifying different parts of the molecule, researchers could potentially create compounds that interact with specific biological targets [].
  • Material Science: Aromatic amines can be useful building blocks for polymers. The difluoromethoxy and phenyl groups could influence the properties of polymers derived from this molecule.

The reactivity of 4-(Difluoromethoxy)phenylmethanamine can be attributed to its functional groups. Notably, the difluoromethoxy group can undergo nucleophilic substitution reactions, while the amine group can participate in acylation and alkylation reactions. Additionally, this compound may engage in hydrogen bonding due to the presence of the amine nitrogen, which can affect its solubility and interaction with biological targets .

The synthesis of 4-(Difluoromethoxy)phenylmethanamine typically involves several steps:

  • Formation of the Difluoromethoxy Group: This can be achieved through a reaction between phenol derivatives and difluoromethylating agents.
  • Amine Formation: The introduction of the methanamine moiety can be accomplished via reductive amination or direct amination methods.
  • Purification: The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity levels for further applications .

4-(Difluoromethoxy)phenylmethanamine has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders or other conditions where modulation of neurotransmitter systems is beneficial. Its unique structure may also allow for use in materials science, particularly in developing new polymers or coatings with specific properties .

Studies on similar compounds suggest that 4-(Difluoromethoxy)phenylmethanamine may interact with various biological targets, including receptors involved in neurotransmission. Understanding these interactions is crucial for elucidating its potential therapeutic effects. Further interaction studies could involve binding affinity assays and functional assays to determine how well this compound modulates target pathways .

Several compounds share structural similarities with 4-(Difluoromethoxy)phenylmethanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
PhenethylamineSimple phenethyl structureKnown for stimulant effects
4-MethoxyphenethylamineMethoxy group instead of difluoromethoxyExhibits different receptor interactions
N,N-Dimethyl-4-aminophenolDimethylated amine groupCommonly used as an analgesic
4-(Fluorophenyl)(phenyl)methanamineFluoro-substituted instead of difluoroMay have different pharmacokinetic properties

The presence of the difluoromethoxy group in 4-(Difluoromethoxy)phenylmethanamine offers potential advantages in terms of selectivity and potency compared to these similar compounds.

XLogP3

3.4

Dates

Last modified: 08-20-2023

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